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molecular formula C6H14N2O B1610591 N-(2-aminoethyl)-2-methylpropanamide CAS No. 53673-16-8

N-(2-aminoethyl)-2-methylpropanamide

Cat. No. B1610591
M. Wt: 130.19 g/mol
InChI Key: KMFVUBFMFJOFIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04906661

Procedure details

The procedure of Example IX was repeated in all essential details to produce the above compound, except that equivalent amounts of ethylenediamine and ethyl 2,2-dimethylacetate were substituted for 1,2-diamino-2-methylpropane and ethyl acetate, respectively. The product, which was identified by NMR and IR spectroscopy, was recovered as an oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[CH3:5][CH:6]([CH3:12])[C:7](OCC)=[O:8].NCC(N)(C)C>C(OCC)(=O)C>[CH3:5][CH:6]([CH3:12])[C:7]([NH:3][CH2:2][CH2:1][NH2:4])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CN)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C(=O)OCC)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC(C)(C)N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce the above compound
CUSTOM
Type
CUSTOM
Details
was recovered as an oil

Outcomes

Product
Name
Type
Smiles
CC(C(=O)NCCN)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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